5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid
Overview
Description
BX 048 is an active metabolite of BX 667, known for its role as an antagonist of the P2Y12 adenosine diphosphate receptor. This compound is primarily recognized for its ability to inhibit platelet aggregation, making it a significant player in the field of antiplatelet therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BX 048 involves multiple steps, starting from the precursor BX 667Specific details on the synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of BX 048 typically follows the optimized synthetic route developed during the research phase. This involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: BX 048 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, altering the oxidation state of the compound.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of BX 048 .
Scientific Research Applications
BX 048 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of P2Y12 receptor antagonists.
Biology: Investigated for its effects on platelet aggregation and its potential role in preventing thrombotic events.
Medicine: Explored as a potential therapeutic agent for conditions requiring antiplatelet therapy, such as cardiovascular diseases.
Industry: Utilized in the development of new antiplatelet drugs and related pharmaceutical research
Mechanism of Action
BX 048 exerts its effects by antagonizing the P2Y12 adenosine diphosphate receptor. This receptor plays a crucial role in platelet aggregation, and its inhibition prevents the binding of adenosine diphosphate to the receptor. This action leads to an increase in cyclic adenosine monophosphate levels, ultimately inhibiting platelet aggregation and thrombus formation .
Comparison with Similar Compounds
BX 667: The precursor to BX 048, also a P2Y12 receptor antagonist.
Clopidogrel: Another P2Y12 receptor antagonist used in antiplatelet therapy.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different mechanism of action
Uniqueness: BX 048 is unique due to its specific activity as an active metabolite of BX 667. Its high specificity and potency as a P2Y12 receptor antagonist make it a valuable compound in the study and development of antiplatelet therapies .
Properties
IUPAC Name |
4-[[4-(2-carboxypropan-2-yloxy)-7-methylquinoline-2-carbonyl]amino]-5-(4-ethoxycarbonylpiperazin-1-yl)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O9/c1-5-39-26(38)31-12-10-30(11-13-31)24(35)18(8-9-22(32)33)29-23(34)20-15-21(40-27(3,4)25(36)37)17-7-6-16(2)14-19(17)28-20/h6-7,14-15,18H,5,8-13H2,1-4H3,(H,29,34)(H,32,33)(H,36,37) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBLPJPMVOVJCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CCC(=O)O)NC(=O)C2=NC3=C(C=CC(=C3)C)C(=C2)OC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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